molecular formula C5H4FIN2 B6206330 6-fluoro-3-iodopyridin-2-amine CAS No. 1807005-79-3

6-fluoro-3-iodopyridin-2-amine

Cat. No.: B6206330
CAS No.: 1807005-79-3
M. Wt: 238
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Description

Chemical Structure: 6-Fluoro-3-iodopyridin-2-amine (CAS 1807005-79-3) is a halogenated pyridine derivative with the molecular formula C₅H₄FIN₂ and a molecular weight of 238.00 g/mol . It features a fluorine substituent at position 6, an iodine atom at position 3, and an amine group at position 2 on the pyridine ring. The compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of halogens, which modulate reactivity and binding interactions.

Properties

CAS No.

1807005-79-3

Molecular Formula

C5H4FIN2

Molecular Weight

238

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-iodopyridin-2-amine typically involves the introduction of fluorine and iodine atoms onto the pyridine ring through a series of chemical reactions. One common method is the halogenation of pyridine derivatives. For instance, starting with 2-aminopyridine, selective halogenation can be achieved using reagents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination. The reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-iodopyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amides, and other heterocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

6-fluoro-3-iodopyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: The compound is used in the development of agrochemicals and materials science, where fluorinated compounds are valued for their stability and unique properties.

Mechanism of Action

The mechanism of action of 6-fluoro-3-iodopyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms on the pyridine ring can influence the compound’s electronic properties, affecting its binding affinity to enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, enhancing its activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound F (6), I (3), NH₂ (2) C₅H₄FIN₂ 238.00 High halogen content for coupling reactions; potential kinase inhibitor scaffold
6-Bromo-2-fluoropyridin-3-amine Br (6), F (2), NH₂ (3) C₅H₄BrFN₂ 215.00 Bromine enhances electrophilicity; used in Suzuki-Miyaura cross-coupling
6-Fluoropyridin-3-amine F (6), NH₂ (3) C₅H₅FN₂ 128.10 Simpler structure; intermediate for agrochemicals
6-Fluoro-3-methylpyridin-2-amine F (6), CH₃ (3), NH₂ (2) C₆H₇FN₂ 126.13 Methyl group increases lipophilicity; explored in CNS drug discovery
6-Fluoro-3-methoxypyridin-2-amine F (6), OCH₃ (3), NH₂ (2) C₆H₇FN₂O 142.13 Methoxy group improves solubility; tested in antibacterial assays
2-Amino-6-(trifluoromethyl)pyridine CF₃ (6), NH₂ (2) C₆H₅F₃N₂ 178.11 Strong electron-withdrawing CF₃ group; used in fluorinated materials

Key Findings and Implications

Halogen Effects : Iodo and bromo substituents at position 3 or 6 enhance electrophilicity, making these compounds valuable in cross-coupling reactions. Fluorine’s small size and high electronegativity optimize binding in drug-receptor interactions .

Functional Group Trade-offs : Methoxy groups improve solubility but reduce metabolic stability, whereas methyl groups balance lipophilicity and bioavailability .

Biological Potential: Fluoro and chloro derivatives exhibit broader antimicrobial activity compared to non-halogenated analogs, highlighting the role of halogens in medicinal chemistry .

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